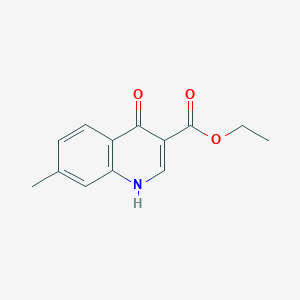

ethyl 4-hydroxy-7-methylquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4th position, a methyl group at the 7th position, and an ethyl ester group at the 3rd position. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of this compound as a starting material, which undergoes esterification with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: 4-oxo-7-methylquinoline-3-carboxylate.

Reduction: 4-hydroxy-7-methylquinoline-3-methanol.

Substitution: 4-hydroxy-7-methylquinoline-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the methyl group at the 7th position, which may affect its biological activity.

Ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate: Contains a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.

The presence of the methyl group at the 7th position in this compound makes it unique and may contribute to its specific biological activities and chemical reactivity.

Biologische Aktivität

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the following structural features:

- Molecular Formula : C12H11NO3

- Molecular Weight : Approximately 219.22 g/mol

The presence of the hydroxyl group at the 4-position and the methyl group at the 7-position significantly influence its biological activity and reactivity.

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. Research has shown its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in cancerous cell lines. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may reduce inflammation through modulation of inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Lacks methyl group at position 7 | Reduced antimicrobial activity |

| Ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate | Contains trifluoromethyl group | Altered pharmacological profile |

| Ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate | Bromine substitution at position 8 | Enhanced reactivity but varied activity |

This table illustrates how structural variations can impact the biological activities of quinoline derivatives, highlighting the significance of the methyl group at position 7 in this compound.

Case Studies

- Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating strong antimicrobial potential.

- Cancer Cell Line Research : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Inflammatory Response : Research published in Pharmacological Reports examined the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers following administration, supporting its use in inflammatory conditions.

Eigenschaften

IUPAC Name |

ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-6-8(2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOMNKPYBWQMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508220 | |

| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41460-18-8 | |

| Record name | Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.